molecular formula C9H8BrIO B14806862 1-Bromo-2-cyclopropoxy-4-iodobenzene

1-Bromo-2-cyclopropoxy-4-iodobenzene

Cat. No.: B14806862
M. Wt: 338.97 g/mol
InChI Key: VGOBKPUHLHSBEC-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-4-iodobenzene is an organic compound with the molecular formula C9H8BrIO It is a halogenated aromatic compound featuring both bromine and iodine substituents on a benzene ring, along with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-cyclopropoxy-4-iodobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyclopropoxybenzene, followed by iodination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-cyclopropoxy-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are often used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with alkynes can yield substituted alkynes, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-cyclopropoxy-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly as a building block for molecules with potential biological activity.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-4-iodobenzene depends on its specific application. In chemical reactions, the presence of both bromine and iodine atoms allows for selective reactivity, enabling precise control over the formation of products. The cyclopropoxy group can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-Bromo-4-iodobenzene: Similar in structure but lacks the cyclopropoxy group, making it less versatile in certain reactions.

    2-Bromo-1-cyclopropoxy-4-iodobenzene: Similar but with a different substitution pattern, which can lead to different reactivity and applications.

    1-Bromo-2-chloro-4-iodobenzene:

Uniqueness: 1-Bromo-2-cyclopropoxy-4-iodobenzene is unique due to the presence of the cyclopropoxy group, which can significantly influence its chemical behavior and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8BrIO

Molecular Weight

338.97 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-4-iodobenzene

InChI

InChI=1S/C9H8BrIO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

VGOBKPUHLHSBEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)I)Br

Origin of Product

United States

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